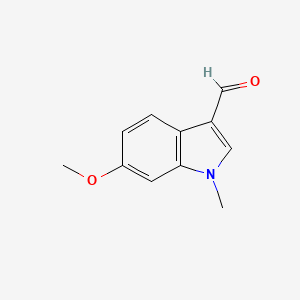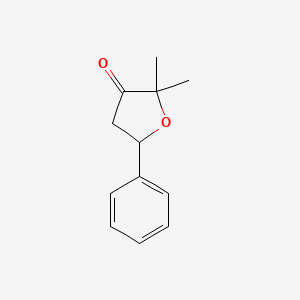
2,2-Dimethyl-5-phenyloxolan-3-one
Overview
Description
2,2-Dimethyl-5-phenyloxolan-3-one is an organic compound with a unique five-membered ring structure . It is a natural product found in Apis . It is commonly used in scientific experiments due to its interesting physical and chemical properties.
Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-5-phenyloxolan-3-one is C12H14O2 . It has a unique five-membered ring structure. The InChI string representation of its structure isInChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-5-phenyloxolan-3-one is 190.24 g/mol . It has a density of 1.063g/cm3 . The boiling point is 296.9ºC at 760 mmHg . The flash point is 129ºC .Scientific Research Applications
Electrochemical Energy Storage
2,2-Dimethyl-5-phenyloxolan-3-one: may be utilized in the synthesis of two-dimensional (2D) manganese-based materials, which are significant in electrochemical energy storage . These materials have a high surface area-to-volume ratio and rich redox states, making them ideal for applications like batteries and supercapacitors.
Catalysis
The compound could also play a role in catalysis, particularly in reactions requiring organic catalysts. Its structure suggests potential utility in facilitating various chemical transformations, which is a key aspect of developing sustainable chemical processes .
Antioxidant Properties
Studies on related organic compounds indicate that 2,2-Dimethyl-5-phenyloxolan-3-one might exhibit antioxidant properties. This can be particularly useful in scavenging free radicals and protecting against oxidative stress in biological systems .
Anti-Melanogenic Activity
The compound could be investigated for its anti-melanogenic activity. By influencing the melanogenesis pathway, it may help in the treatment of hyperpigmentation disorders, providing a new avenue for skincare research .
Pharmaceutical Development
In pharmaceuticals, 2,2-Dimethyl-5-phenyloxolan-3-one could be a precursor or an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to new therapeutic agents .
Peptide Derivative Synthesis
The compound’s chemical behavior suggests it could be useful in the synthesis of peptide derivatives. These derivatives have numerous applications, including as potential therapeutic agents with significant biological activity .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediates .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, such as the suzuki–miyaura coupling, which is a type of carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight (190.23800), density (1.063g/cm3), and boiling point (296.9ºC at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethyl-5-phenyloxolan-3-one. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
properties
IUPAC Name |
2,2-dimethyl-5-phenyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHJJWGUCBNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340971 | |
| Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63678-00-2 | |
| Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





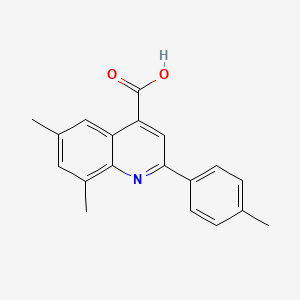
![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
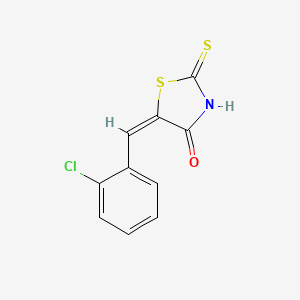
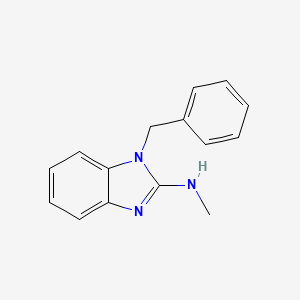
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)


![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)

